

Spectroscopic Data of (S)-Homophenylalaninol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-phenylbutan-1-ol

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This guide provides a comprehensive overview of the spectroscopic data for (S)-homophenylalaninol, also known as (S)-**2-amino-4-phenylbutan-1-ol**. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and characterization of this important chiral amino alcohol.

(S)-Homophenylalaninol is a valuable building block in the synthesis of various pharmaceuticals and chiral ligands. Its precise structural confirmation is paramount for its application in stereoselective synthesis and drug design. Spectroscopic techniques provide the necessary tools to verify its identity, purity, and stereochemistry. This guide will not only present the available spectral data but also offer insights into the interpretation of the spectra and the experimental protocols for their acquisition.

Molecular Structure and Key Spectroscopic Features

(S)-Homophenylalaninol possesses a primary alcohol, a primary amine, and a chiral center at the carbon bearing the amino and hydroxymethyl groups. The presence of a phenylpropyl side chain further defines its structure. These functional groups and structural motifs give rise to characteristic signals in various spectroscopic analyses.

Molecular Formula: $C_{10}H_{15}NO$ [\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Weight: 165.23 g/mol [1][2][3]

IUPAC Name: (2S)-2-amino-4-phenylbutan-1-ol[1]

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C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C9 -- N; } Caption: Structure of (S)-
homophenylalaninol.
```

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of each nucleus.

^1H NMR Spectroscopy

The proton NMR spectrum of (S)-homophenylalaninol is characterized by signals corresponding to the aromatic protons, the protons of the butyl chain, and the protons of the amine and hydroxyl groups.

¹H NMR Spectral Data (300 MHz, DMSO-d₆)[1]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.13-7.30	m	5H	Ar-H
3.29	dd, J = 10.5, 4.8 Hz	1H	CH ₂ OH
3.26	m	3H	CH ₂ OH, CH-NH ₂ , OH
3.17	dd, J = 7.7, 4.1 Hz	1H	CH ₂ OH
2.54-2.75	m	3H	Ph-CH ₂ , NH ₂
1.64	m	1H	Ph-CH ₂ -CH ₂
1.39	m	1H	Ph-CH ₂ -CH ₂

Interpretation:

- Aromatic Protons (7.13-7.30 ppm): The multiplet in this region corresponds to the five protons of the monosubstituted benzene ring.
- Hydroxymethyl Protons (3.17, 3.29 ppm): The diastereotopic protons of the -CH₂OH group appear as distinct signals, in this case, two doublets of doublets, due to coupling with the adjacent chiral center proton.
- Methine Proton (included in 3.26 ppm multiplet): The proton on the chiral carbon (CH-NH₂) is expected to be a multiplet due to coupling with the adjacent methylene and hydroxymethyl protons.
- Phenylpropyl Protons (1.39, 1.64, 2.54-2.75 ppm): The two methylene groups of the phenylpropyl chain give rise to complex multiplets in the aliphatic region. The protons closer to the phenyl group (benzylic) are expected to be further downfield.
- Amine and Hydroxyl Protons (included in multiplets): The protons of the -NH₂ and -OH groups are exchangeable and their chemical shifts can vary depending on concentration, solvent, and temperature. They often appear as broad signals. In the provided data, they are part of the multiplet signals.

^{13}C NMR Spectroscopy

While experimental ^{13}C NMR data for (S)-homophenylalaninol is not readily available in the searched literature, a predicted spectrum can be generated based on established chemical shift correlations. The spectrum is expected to show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~142	Ar-C (quaternary)
~129	Ar-CH
~128	Ar-CH
~126	Ar-CH
~65	CH_2OH
~54	CH- NH_2
~36	Ph- $\text{CH}_2\text{-CH}_2$
~32	Ph- CH_2

Rationale for Prediction:

- **Aromatic Carbons:** The aromatic carbons will appear in the typical downfield region of 120-145 ppm. The quaternary carbon will be a weak signal.
- **Hyoxymethyl Carbon (~65 ppm):** The carbon attached to the hydroxyl group is significantly deshielded.
- **Methine Carbon (~54 ppm):** The carbon of the chiral center, attached to the nitrogen, will also be deshielded.
- **Aliphatic Carbons (~32, ~36 ppm):** The two methylene carbons of the side chain will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of (S)-homophenylalaninol is expected to show characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), and C-O bonds.

Expected Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H and N-H stretching (superimposed)
3100-3000	Medium	Aromatic C-H stretching
3000-2850	Medium	Aliphatic C-H stretching
1600-1450	Medium to Weak	Aromatic C=C stretching
~1050	Strong	C-O stretching (primary alcohol)

Interpretation:

- The broad band in the 3400-3200 cm⁻¹ region is a hallmark of alcohols and primary amines due to hydrogen bonding.
- The presence of both aromatic and aliphatic C-H stretching vibrations confirms the presence of the phenyl ring and the alkyl chain.
- The strong absorption around 1050 cm⁻¹ is characteristic of the C-O stretching vibration of a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For (S)-homophenylalaninol, a soft ionization technique like Electrospray Ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺.

Expected Mass Spectrometry Data (ESI-MS)

m/z	Ion
166.12	[M+H] ⁺
149.12	[M+H - H ₂ O] ⁺
132.10	[M+H - H ₂ O - NH ₃] ⁺

Interpretation of Fragmentation:

- [M+H]⁺ (m/z 166.12): This peak corresponds to the protonated molecule and confirms the molecular weight of 165.23 g/mol .
- [M+H - H₂O]⁺ (m/z 149.12): The loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.
- [M+H - H₂O - NH₃]⁺ (m/z 132.10): Subsequent loss of ammonia from the [M+H - H₂O]⁺ ion is a plausible fragmentation for a primary amine.

Experimental Protocols

The following sections provide standardized, field-proven methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy Protocol

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D -> E; D -> F; }
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[label="Phase and baseline correct\nthe spectra."]; I [label="Reference spectra to\ninternal
standard."]; J [label="Integrate 1H signals and\npick peaks for both spectra."]; G -> H -> I -> J; }
```

C -> D; E -> G; F -> G; } Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

- **Sample Preparation:** Accurately weigh 5-10 mg of (S)-homophenylalaninol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O) in a clean, dry vial. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons (OH and NH_2). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm. Transfer the solution to a 5 mm NMR tube.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- **1H NMR Acquisition:** Acquire the 1H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the ^{13}C NMR spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Reference the chemical shifts to the internal standard. For the 1H NMR spectrum, integrate the signals to determine the relative number of protons.

IR Spectroscopy Protocol

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B -> D; } Caption: Workflow for FTIR data acquisition.

Detailed Steps:

- **Sample Preparation (Thin Film Method):** As (S)-homophenylalaninol is a low-melting solid or viscous liquid at room temperature, it can be analyzed as a neat thin film. Place a small drop of the sample on the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently press to form a thin, uniform film.
- **Sample Preparation (ATR Method):** Alternatively, use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly onto the ATR crystal.
- **Background Spectrum:** Before analyzing the sample, acquire a background spectrum of the empty salt plates or the clean ATR crystal. This will be automatically subtracted from the

sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any absorptions from the sample holder.

- **Sample Spectrum Acquisition:** Place the prepared sample in the spectrometer's sample compartment and acquire the IR spectrum. Typically, a spectral range of 4000 to 400 cm⁻¹ is scanned.

Mass Spectrometry Protocol

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```

A -> B; } Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed Steps:

- **Sample Preparation:** Prepare a dilute solution of (S)-homophenylalaninol (typically in the low µg/mL to ng/mL range) in a solvent system compatible with ESI-MS, such as a mixture of methanol and water with a small amount of an acid (e.g., 0.1% formic acid) to promote protonation.

- **Instrument Setup:** Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
- **Data Acquisition:** Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire the mass spectrum in positive ion mode over an appropriate mass range (e.g., m/z 50-500).
- **MS/MS Analysis (Optional):** To gain further structural information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the protonated molecular ion ($[M+H]^+$) and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze the resulting fragment ion spectrum.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive profile for the structural characterization of (S)-homophenylalaninol. The ^1H NMR spectrum confirms the presence and connectivity of the protons in the molecule. While experimental ^{13}C NMR, IR, and MS data are not readily available in the literature, the predicted and expected spectra, based on sound chemical principles and data from analogous compounds, offer a reliable framework for the analysis of this compound. The detailed experimental protocols provide a practical basis for researchers to obtain high-quality spectroscopic data. The collective information in this guide serves as an essential resource for the confident identification and utilization of (S)-homophenylalaninol in scientific research and development.

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